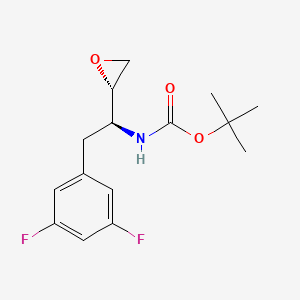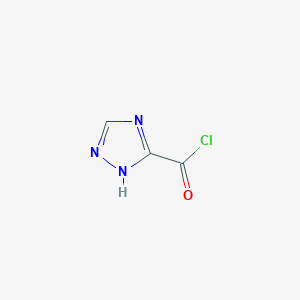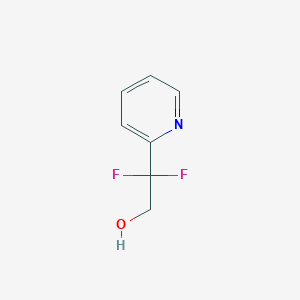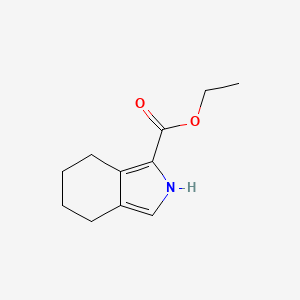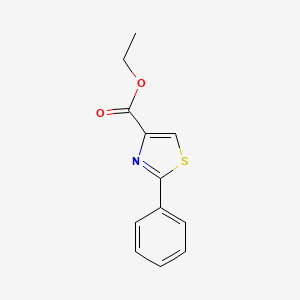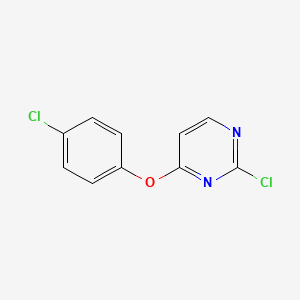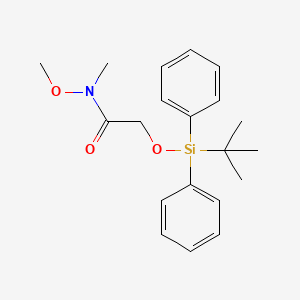
3-Amino-2-phenylamino-pyridine
Overview
Description
“3-Amino-2-phenylamino-pyridine” is a chemical compound with the molecular formula C11H11N3 . It is a derivative of aminopyridine .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone . The resulting intermediates are then condensed with different 2-aminopyridines to yield the final compounds .Molecular Structure Analysis
The molecular structure of “3-Amino-2-phenylamino-pyridine” consists of a pyridine ring with amino and phenylamino substituents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2,3,4-Triaminopyridine Derivatives : A series of derivatives were synthesized, including 2-chloro-, 2-amino-, and 2-thio-substituted 6-methyl-3-nitro-4-(phenylamino)pyridines. The study focused on transforming the intermediate substituted 2,3,4-triaminopyridines into bicyclic compounds, revealing some effects on the central nervous system of experimental animals (Vozyakova et al., 2006).
Electrochemical Behavior Study : Research on the electrochemical behavior of 3-amino-pyridine and its derivatives, including 2,3-diamino-pyridine, focused on their behavior in aqueous solutions. This study is essential for understanding their chemical properties and potential applications (Desideri et al., 1978).
Pharmaceutical and Medicinal Applications
- Protein Kinase C Inhibition : Phenylamino-pyrimidine derivatives, closely related to 3-Amino-2-phenylamino-pyridine, have been synthesized as models for evaluating the structure–activity relationships of phenylamino-pyrimidine-type protein kinase C inhibitors. This highlights their potential role in cancer treatment and other diseases where protein kinase C is implicated (Stanetty et al., 2006).
Material Science and Chemistry Applications
- Synthesis of Heterocycles : The reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates led to the synthesis of 2-arylaminoselenazolo[5,4-b]pyridines. This research demonstrates the compound's role in the development of new heterocyclic compounds, which are valuable in various chemical and material science applications (Atanassov et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Amino-2-phenylamino-pyridine, also known as 2-N-phenylpyridine-2,3-diamine, is a pyrimidine derivative. Pyrimidines are known to have a broad spectrum of pharmacological effects, including anti-inflammatory and anticancer activities. The primary targets of this compound are certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . In the context of cancer, it targets protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound’s mode of action is attributed to its inhibitory response against the expression and activities of its targets . In the case of inflammation, it inhibits the inflammatory mediators, thereby reducing inflammation . For cancer, it inhibits protein kinases, thereby altering cell growth, migration, differentiation, apoptosis, and death .
Biochemical Pathways
The affected pathways include those involved in inflammation and cancer. In inflammation, the compound inhibits the biochemical pathways involving the inflammatory mediators, thereby reducing inflammation . In cancer, it inhibits the signaling pathways of protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Pyrimidine-based drugs are known for their potency, affinity, and improved medicinal chemistry properties . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the reduction of inflammation and control of cell growth in cancer. By inhibiting the inflammatory mediators, it reduces inflammation . By inhibiting protein kinases, it controls cell growth, differentiation, migration, and metabolism, thereby potentially inhibiting the growth of cancer cells .
properties
IUPAC Name |
2-N-phenylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQLKEGDKARDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443365 | |
| Record name | 3-Amino-2-phenylamino-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenylamino-pyridine | |
CAS RN |
41010-49-5 | |
| Record name | 3-Amino-2-phenylamino-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-phenylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)


